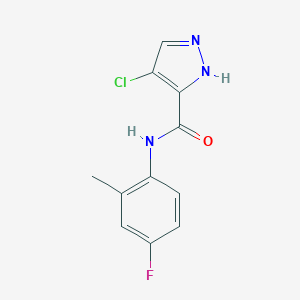![molecular formula C18H19NO3S B213740 Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate, also known as CPI-637, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression.
Mecanismo De Acción
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate acts as a small molecule inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the transcription of genes involved in inflammation, cancer, and fibrosis. By inhibiting BET proteins, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate can modulate the expression of these genes, leading to a reduction in inflammation, cancer cell growth, and fibrosis.
Biochemical and Physiological Effects:
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. In preclinical studies, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of disease. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has also been shown to reduce fibrosis in animal models of liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its specificity for BET proteins, which allows for targeted modulation of gene expression. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development. However, one limitation of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its relatively low solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. One area of interest is the potential use of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate in combination with other therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate and its effects on gene expression. Finally, the development of more soluble derivatives of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate may expand its use in experimental settings.
In conclusion, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is a promising compound that has potential therapeutic applications in various diseases. Its specificity for BET proteins and favorable pharmacokinetic profile make it a promising candidate for further development. Future studies will help to fully elucidate the mechanism of action of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-amino-4-phenylthiophene, which undergoes a reaction with cyclopropylcarbonyl chloride to form the intermediate cyclopropylcarbonyl-2-amino-4-phenylthiophene. This intermediate is then reacted with isopropyl 2-bromo-4-phenyl-3-thiophenecarboxylate to give the final product, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. The synthesis of this compound has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In preclinical studies, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of disease. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a beneficial effect on fibrosis in animal models of liver disease.
Propiedades
Nombre del producto |
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C18H19NO3S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-11(2)22-18(21)15-14(12-6-4-3-5-7-12)10-23-17(15)19-16(20)13-8-9-13/h3-7,10-11,13H,8-9H2,1-2H3,(H,19,20) |
Clave InChI |
RRNHRMGSXVJGSW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3 |
SMILES canónico |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



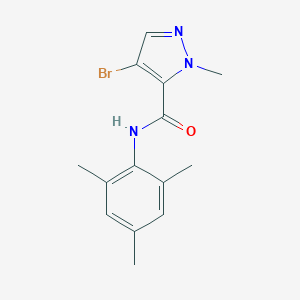
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

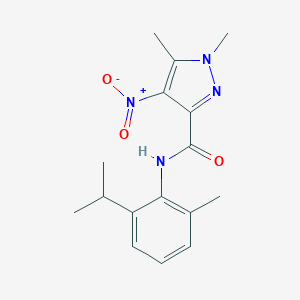
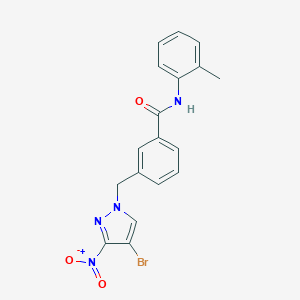
![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)
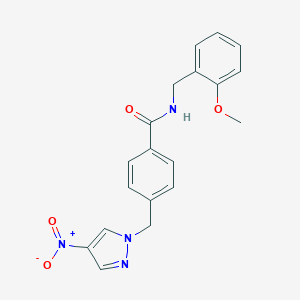
![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
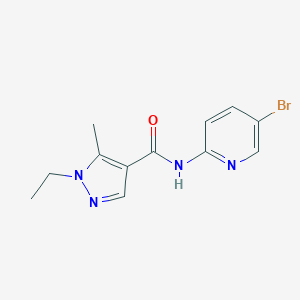
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)
